![molecular formula C23H25N7O B560109 WEHI-345 analog CAS No. 1354825-62-9](/img/structure/B560109.png)
WEHI-345 analog
Overview
Description
WEHI-345 analog is a derivative of WEHI-345, a potent and selective inhibitor of receptor-interacting protein kinase 2 (RIPK2). This compound is primarily used in scientific research to study the inhibition of RIPK2, which plays a crucial role in immune response and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WEHI-345 analog involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired analog. Typically, the synthesis involves:
- Formation of the core pyrazolo-pyridine structure.
- Introduction of various substituents through nucleophilic substitution or other organic reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. The production process would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: WEHI-345 analog undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry Applications
WEHI-345 analog serves as a vital tool compound in biochemical research. Its primary function involves studying the inhibition of RIPK2, allowing researchers to explore its effects on various signaling pathways. By binding to the ATP-binding pocket of RIPK2, this compound alters the kinase's conformation, effectively inhibiting its activity and providing insights into the molecular mechanisms underlying kinase regulation .
Biological Applications
In biological research, this compound is instrumental for investigating the role of RIPK2 in immune responses and inflammation. This includes:
- Inflammatory Diseases : The compound aids in understanding diseases such as inflammatory bowel disease and rheumatoid arthritis by elucidating the pathways involved in these conditions .
- Cytokine Production : Studies have demonstrated that WEHI-345 can significantly reduce pro-inflammatory cytokine production by inhibiting RIPK2 activity, thereby modulating the immune response .
Medical Applications
The therapeutic potential of this compound is significant, particularly in treating inflammatory diseases and certain cancers. Its applications include:
- Cancer Treatment : Research indicates that WEHI-345 can block tumor cell invasion in vitro and reduce metastatic burden in vivo . This suggests its potential utility as a therapeutic agent in oncology.
- Inflammatory Disorders : The compound has been shown to effectively inhibit NOD-induced cytokine production, making it a candidate for developing treatments for inflammatory bowel diseases and other related conditions .
Industrial Applications
In drug discovery and development, this compound is utilized to identify new therapeutic agents targeting RIPK2. Its specificity and selectivity make it an attractive candidate for further development in pharmaceutical applications aimed at treating various diseases associated with dysregulated RIPK2 activity .
Case Study 1: Inhibition of Tumor Cell Invasion
A study demonstrated that this compound effectively blocked tumor cell invasion in vitro. The results indicated that treatment with this compound reduced the metastatic burden in vivo, showcasing its potential as a therapeutic agent against cancer .
Case Study 2: Modulation of Immune Responses
In experiments involving murine models, WEHI-345 was shown to significantly inhibit NOD1- and NOD2-dependent NF-kB activation. This inhibition correlated with reduced cytokine secretion, highlighting its role in modulating immune responses during inflammation .
Data Table: Summary of Key Findings
Application Area | Key Findings |
---|---|
Chemistry | Tool compound for studying RIPK2 inhibition; alters kinase conformation |
Biology | Reduces pro-inflammatory cytokines; impacts pathways related to inflammatory diseases |
Medicine | Blocks tumor cell invasion; potential therapeutic for inflammatory diseases and cancers |
Industry | Utilized in drug discovery for identifying new RIPK2-targeting agents |
Mechanism of Action
WEHI-345 analog exerts its effects by selectively inhibiting RIPK2 kinase activity. It binds to the ATP-binding pocket of RIPK2, preventing its activation and subsequent signaling through the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition delays RIPK2 ubiquitylation and reduces the production of pro-inflammatory cytokines, thereby modulating the immune response .
Comparison with Similar Compounds
WEHI-345: The parent compound, also a potent RIPK2 inhibitor.
GSK583: Another selective RIPK2 inhibitor with similar biological activity.
Ponatinib: A multi-kinase inhibitor that also targets RIPK2, though less selectively
Uniqueness: WEHI-345 analog is unique due to its high selectivity and potency in inhibiting RIPK2. This specificity makes it a valuable tool for studying RIPK2-related signaling pathways and developing targeted therapies for inflammatory diseases and cancers .
Biological Activity
WEHI-345 analog is a notable compound that functions as a selective inhibitor of receptor-interacting protein kinase 2 (RIPK2), a key player in various inflammatory and immune responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and relevant case studies.
This compound acts primarily by binding to the ATP-binding pocket of RIPK2, preventing its activation. This inhibition disrupts downstream signaling pathways, notably the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, it reduces the production of pro-inflammatory cytokines and modulates immune responses, making it a potential therapeutic agent for diseases characterized by excessive inflammation.
Key Characteristics
- Chemical Structure : this compound is an ATP analogue with a high specificity for RIPK2.
- Binding Affinity : It exhibits a Kd value of 46 nM and an IC50 value of 0.13 μM against RIPK2, indicating potent inhibitory activity .
- Selectivity : The compound shows negligible activity against other kinases such as RIPK1, RIPK4, and RIPK5 at concentrations exceeding 10 μM .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits NOD signaling pathways. The compound delays RIPK2 ubiquitylation and subsequent NF-κB activation in response to NOD stimulation. Notably, it has been shown to block MDP-induced cytokine production in monocyte-derived macrophages (BMDMs) without exhibiting cytotoxic effects at concentrations up to 1 μM .
Table 1: In Vitro Efficacy of this compound
Assay | Concentration (μM) | Effect |
---|---|---|
Cytokine Production Inhibition | 0.13 | Significant reduction in TNF-α and IL-6 levels |
Autophosphorylation Inhibition | 1 | Reduced P-Ser176-RIPK2 levels |
Cell Viability | ≤1 | No cytotoxicity observed |
In Vivo Studies
In vivo experiments using mouse models have shown that this compound ameliorates conditions such as experimental autoimmune encephalomyelitis (EAE). The compound significantly reduces disease severity by inhibiting NOD signaling pathways and subsequent inflammatory responses. This effect is attributed to its ability to block the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in autoimmune models .
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study involving EAE models:
- Objective : To evaluate the therapeutic potential of this compound.
- Findings : Mice treated with WEHI-345 exhibited reduced clinical symptoms and histological evidence of inflammation compared to untreated controls.
- : The results suggest that targeting RIPK2 with WEHI-345 can mitigate autoimmune responses effectively.
Comparative Analysis with Other Inhibitors
This compound has been compared with other known RIPK2 inhibitors such as SB-203580 and Erlotinib. It demonstrates superior selectivity towards RIPK2 with minimal off-target effects on other kinases, making it a promising candidate for further clinical exploration.
Table 2: Comparison of RIPK2 Inhibitors
Inhibitor | IC50 (μM) | Selectivity for RIPK2 | Cytotoxicity |
---|---|---|---|
This compound | 0.13 | High | Non-cytotoxic |
SB-203580 | ~0.5 | Moderate | Cytotoxic |
Erlotinib | ~0.5 | Low | Cytotoxic |
Properties
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGSEXBXXYQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.